TM38837

Vue d'ensemble

Description

TM-38837 est un antagoniste et un agoniste inverse de petite molécule du récepteur cannabinoïde de type 1 (CB1) avec une sélectivité périphérique. Il est en cours de développement pour le traitement de l'obésité et des troubles métaboliques par 7TM Pharma . TM-38837 est parmi les premiers d'une nouvelle génération d'antagonistes du récepteur cannabinoïde conçus pour éviter les problèmes du système nerveux central des antagonistes du récepteur CB1 de première génération tels que le rimonabant .

Méthodes De Préparation

La synthèse du TM-38837 implique plusieurs étapes, commençant par la préparation de la structure de base du pyrazole. La voie de synthèse comprend les étapes suivantes :

Formation du noyau pyrazole : Le noyau pyrazole est synthétisé en faisant réagir la 2,4-dichlorophénylhydrazine avec l'acétoacétate d'éthyle en milieu acide.

Introduction du cycle thiophène : Le cycle thiophène est introduit en faisant réagir le noyau pyrazole avec le 2-bromo-5-(2-(4-(trifluorométhyl)phényl)éthynyl)thiophène en présence d'un catalyseur au palladium.

Formation du cycle pipéridine : Le cycle pipéridine est formé en faisant réagir l'intermédiaire avec la pipéridine en milieu basique.

Couplage final : L'étape de couplage finale implique la réaction de l'intermédiaire avec le 1-(2,4-dichlorophényl)-4-éthyl-5-(5-(2-(4-(trifluorométhyl)phényl)éthynyl)thiophène-2-yl)-1H-pyrazole-3-carboxamide.

Analyse Des Réactions Chimiques

TM-38837 subit plusieurs types de réactions chimiques, notamment :

Oxydation : TM-38837 peut subir des réactions d'oxydation, en particulier au niveau du cycle thiophène, conduisant à la formation de sulfoxydes et de sulfones.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle du cycle pyrazole, conduisant à la formation de dérivés alcooliques.

Substitution : Des réactions de substitution peuvent se produire au niveau des cycles aromatiques, en particulier les groupes dichlorophényle et trifluorométhylphényle, conduisant à la formation de divers dérivés substitués.

Les réactifs et les conditions communs utilisés dans ces réactions comprennent des oxydants tels que le peroxyde d'hydrogène pour l'oxydation, des réducteurs tels que le borohydrure de sodium pour la réduction, et des nucléophiles tels que les amines pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les dérivés alcooliques et les composés aromatiques substitués.

Applications de la recherche scientifique

TM-38837 a plusieurs applications de recherche scientifique, notamment :

Chimie : TM-38837 est utilisé comme un composé outil pour étudier les relations structure-activité des antagonistes du récepteur cannabinoïde.

Biologie : TM-38837 est utilisé pour étudier le rôle du récepteur cannabinoïde de type 1 dans divers processus biologiques, y compris le métabolisme et la régulation de l'appétit.

Médecine : TM-38837 est en cours de développement comme un agent thérapeutique potentiel pour le traitement de l'obésité et des troubles métaboliques. Il a montré un potentiel dans des études précliniques pour réduire le poids corporel et améliorer les paramètres métaboliques.

Industrie : TM-38837 est utilisé dans le développement de nouveaux médicaments ciblant le récepteur cannabinoïde de type 1, avec pour objectif de créer des traitements plus sûrs et plus efficaces pour l'obésité et les troubles métaboliques.

Mécanisme d'action

TM-38837 exerce ses effets en agissant comme un agoniste inverse et un antagoniste du récepteur cannabinoïde de type 1 (CB1) . Le composé se lie au récepteur CB1 et inhibe son activité, conduisant à une diminution de l'appétit et à une augmentation de la dépense énergétique. Les cibles moléculaires et les voies impliquées dans le mécanisme d'action du TM-38837 comprennent le système endocannabinoïde, qui joue un rôle clé dans la régulation du métabolisme et de l'équilibre énergétique.

Applications De Recherche Scientifique

Key Applications

-

Weight Management and Obesity Treatment

- Mechanism of Action : TM38837 operates by antagonizing peripheral CB1 receptors, leading to reduced food intake and weight loss. Studies have demonstrated that it can produce a considerable weight loss of up to 26% in diet-induced obesity models, attributed to sustained reductions in appetite and improvements in metabolic parameters such as plasma glucose and inflammation markers .

- Clinical Trials : Initial clinical trials have shown that this compound effectively induces weight loss without significant CNS effects, making it a safer alternative for obesity management compared to traditional CB1 antagonists .

-

Metabolic Syndrome Management

- Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH) : The compound's ability to enhance liver exposure suggests potential applications in treating liver-related metabolic disorders. Research indicates that this compound may improve hepatic triglyceride content and reduce steatosis, thereby addressing conditions like NAFLD and NASH .

- Biomarker Improvements : Treatment with this compound has been linked to favorable changes in biomarkers associated with metabolic syndrome, reinforcing its potential utility in managing obesity-related comorbidities .

-

Peripheral Selectivity and Safety Profile

- Reduced CNS Side Effects : The pharmacokinetic profile of this compound shows high plasma levels with minimal brain exposure, which is crucial for minimizing adverse effects commonly seen with CNS-active drugs. This characteristic was validated through PET studies demonstrating lower brain occupancy compared to rimonabant .

- Case Studies : Clinical evaluations have confirmed that patients receiving this compound experienced weight loss without the psychological side effects typically associated with other weight-loss medications .

Pharmacokinetics and Efficacy

A study conducted on cynomolgus monkeys utilized PET imaging to assess the distribution of this compound. Results indicated that while both this compound and rimonabant increased CB1 receptor occupancy in a dose-dependent manner, this compound exhibited more than 100 times lower affinity for central receptors at therapeutic plasma levels. This finding underscores its potential as a safer alternative for obesity treatment .

Mécanisme D'action

TM-38837 exerts its effects by acting as an inverse agonist and antagonist of the cannabinoid receptor type 1 (CB1) . The compound binds to the CB1 receptor and inhibits its activity, leading to a decrease in appetite and an increase in energy expenditure. The molecular targets and pathways involved in the mechanism of action of TM-38837 include the endocannabinoid system, which plays a key role in regulating metabolism and energy balance.

Comparaison Avec Des Composés Similaires

TM-38837 est unique parmi les antagonistes du récepteur cannabinoïde en raison de sa sélectivité périphérique, qui réduit le risque d'effets secondaires du système nerveux central . Les composés similaires comprennent:

Rimonabant : Le premier antagoniste sélectif du CB1 introduit dans la pratique clinique pour le traitement de l'obésité. Il a été retiré du marché en raison d'effets secondaires psychiatriques.

AM-6545 : Un autre antagoniste du CB1 à sélectivité périphérique avec des propriétés similaires à celles du TM-38837.

La sélectivité périphérique du TM-38837 en fait un candidat prometteur pour le traitement de l'obésité et des troubles métaboliques sans les problèmes du système nerveux central associés aux antagonistes du CB1 de première génération .

Activité Biologique

TM38837 is a novel cannabinoid receptor type 1 (CB1) inverse agonist that has garnered attention for its potential therapeutic applications, particularly in the context of obesity and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its high potency as a CB1 inverse agonist, with reported IC50 values of 8.5 nM for inhibition of [3H]-CP55940 binding to CB1 receptors and 605 nM for CB2 receptors, indicating a significant selectivity for CB1 over CB2 . It is designed to be orally active and shows peripheral selectivity, meaning it has limited penetration into the central nervous system (CNS), which may reduce potential side effects associated with CNS-active compounds .

This compound exerts its effects primarily through the inhibition of the endocannabinoid system, which plays a crucial role in regulating appetite, metabolism, and energy balance. By acting as an inverse agonist at the CB1 receptor, this compound may lead to:

- Decreased Appetite : Inhibition of CB1 receptors in peripheral tissues can suppress appetite without significant central effects.

- Metabolic Regulation : this compound has been shown to enhance liver exposure, which may contribute to weight loss and improved metabolic profiles in diet-induced obese mice .

Weight Loss and Metabolic Benefits

Research indicates that this compound can induce weight loss and improve metabolic parameters in animal models. A study demonstrated that administration of this compound resulted in significant reductions in body weight and fat mass in diet-induced obese mice. Notably, these effects were not mediated by central mechanisms but were linked to enhanced peripheral actions .

Case Studies

- Diet-Induced Obesity Model :

-

Human Trials :

- Preliminary studies suggest that this compound may also exhibit beneficial effects in humans, particularly concerning appetite regulation and weight management. However, further clinical trials are necessary to confirm these findings.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other cannabinoid receptor antagonists:

| Compound | Receptor Type | IC50 (nM) | CNS Penetration | Main Effects |

|---|---|---|---|---|

| This compound | CB1 | 8.5 | Low | Weight loss, appetite suppression |

| SR141716 | CB1 | 30 | Moderate | Weight loss, increased anxiety |

| Rimonabant | CB1 | 10 | High | Weight loss, depression risk |

Side Effects and Safety Profile

While this compound shows promise for weight management without significant CNS effects, some studies have reported fear-promoting side effects at higher doses . Its peripheral selectivity is advantageous as it minimizes adverse effects typically associated with CNS-active drugs.

Propriétés

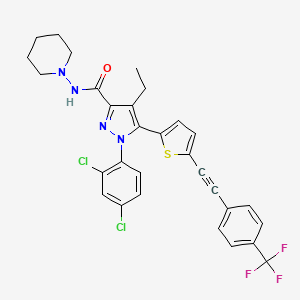

IUPAC Name |

1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25Cl2F3N4OS/c1-2-23-27(29(40)37-38-16-4-3-5-17-38)36-39(25-14-11-21(31)18-24(25)32)28(23)26-15-13-22(41-26)12-8-19-6-9-20(10-7-19)30(33,34)35/h6-7,9-11,13-15,18H,2-5,16-17H2,1H3,(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOCBFYUDSBDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25Cl2F3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301018782 | |

| Record name | TM-38837 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253641-65-4 | |

| Record name | TM-38837 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301018782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of TM38837 and what are its primary downstream effects?

A1: this compound acts as a peripherally selective cannabinoid receptor type 1 (CB1) antagonist [, , ]. By blocking the CB1 receptor, primarily in peripheral tissues, it is believed to exert effects on metabolism and energy balance [, ]. This selectivity for peripheral CB1 receptors is a key characteristic differentiating it from earlier CB1 antagonists like rimonabant, which exhibited significant central nervous system side effects [, ].

Q2: How does this compound compare to rimonabant in terms of its pharmacological profile?

A2: While both this compound and rimonabant antagonize CB1 receptors, this compound exhibits limited brain penetration compared to rimonabant [, ]. This translates to a reduced potential for central nervous system side effects like anxiety and depression, which plagued the clinical use of rimonabant [, , ]. Despite lower brain occupancy, this compound demonstrates comparable efficacy to rimonabant in preclinical models of metabolic disorders [, ].

Q3: What is the evidence for this compound's peripherally restricted action?

A3: Multiple studies support the limited brain penetration of this compound. Positron Emission Tomography (PET) studies in nonhuman primates demonstrated significantly lower brain CB1 receptor occupancy with this compound compared to rimonabant at similar plasma concentrations []. Furthermore, behavioral studies in mice showed that this compound was far less potent than rimonabant in eliciting fear responses when administered systemically []. This suggests that this compound, at therapeutic doses, may not reach sufficient concentrations in the brain to elicit the same central effects as rimonabant.

Q4: What are the potential therapeutic applications of this compound?

A4: Given its promising preclinical profile, this compound is being investigated for the treatment of metabolic disorders, including obesity [, ]. Its ability to induce weight loss and ameliorate metabolic syndrome-like symptoms in rodent models, coupled with its reduced propensity for psychiatric side effects, makes it an attractive candidate for further clinical development [, , ].

Q5: What are the key pharmacokinetic parameters of this compound observed in human studies?

A5: In a study involving healthy human volunteers, this compound exhibited a relatively flat plasma concentration profile compared to rimonabant and an estimated terminal half-life of 771 hours []. This suggests a potentially longer duration of action compared to rimonabant.

Q6: What analytical methods have been employed to characterize and study this compound?

A6: Various techniques have been used to investigate this compound, including:

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation: Used to analyze and compare the effects of this compound and other CB1 antagonists in human clinical trials [].

- Positron Emission Tomography (PET): Employed to evaluate the brain and peripheral tissue distribution of this compound in nonhuman primates [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.